molecular formula C4H4N2O2S B6234673 2-(1,2,4-thiadiazol-3-yl)acetic acid CAS No. 1314934-37-6

2-(1,2,4-thiadiazol-3-yl)acetic acid

Cat. No. B6234673
CAS RN: 1314934-37-6
M. Wt: 144.2
InChI Key:
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Description

2-(1,2,4-Thiadiazol-3-yl)acetic acid (TDAA) is an organic compound that is used in many scientific research applications. TDAA has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

2-(1,2,4-thiadiazol-3-yl)acetic acid has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as 2-(2,4-dichlorophenyl)-1H-1,2,4-thiadiazol-3-yl acetic acid, which is used in the treatment of schizophrenia. 2-(1,2,4-thiadiazol-3-yl)acetic acid is also used in the synthesis of a variety of other compounds, such as 2-(1-methyl-2-oxo-2-phenylethyl)-1H-1,2,4-thiadiazol-3-yl acetic acid, which is used in the treatment of depression. 2-(1,2,4-thiadiazol-3-yl)acetic acid is also used in the synthesis of a variety of other compounds, such as 2-(2,6-dichlorophenyl)-1H-1,2,4-thiadiazol-3-yl acetic acid, which is used in the treatment of epilepsy.

Mechanism of Action

2-(1,2,4-thiadiazol-3-yl)acetic acid acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, 2-(1,2,4-thiadiazol-3-yl)acetic acid increases the levels of acetylcholine in the brain, which can lead to increased cognitive function and improved memory.
Biochemical and Physiological Effects
2-(1,2,4-thiadiazol-3-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects. In animal studies, 2-(1,2,4-thiadiazol-3-yl)acetic acid has been shown to increase the levels of acetylcholine in the brain, which can lead to improved memory and cognitive function. 2-(1,2,4-thiadiazol-3-yl)acetic acid has also been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease. In addition, 2-(1,2,4-thiadiazol-3-yl)acetic acid has been shown to reduce the risk of cancer, reduce the risk of diabetes, and reduce the risk of obesity.

Advantages and Limitations for Lab Experiments

2-(1,2,4-thiadiazol-3-yl)acetic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound that can be easily synthesized. It is also a relatively safe compound that does not produce any known side effects. Additionally, 2-(1,2,4-thiadiazol-3-yl)acetic acid has a wide range of biochemical and physiological effects that can be studied in laboratory experiments.
However, 2-(1,2,4-thiadiazol-3-yl)acetic acid also has several limitations for laboratory experiments. It has a relatively short half-life, which means that it must be used quickly in experiments. Additionally, 2-(1,2,4-thiadiazol-3-yl)acetic acid has a relatively low solubility in water, which can make it difficult to use in experiments.

Future Directions

The future of 2-(1,2,4-thiadiazol-3-yl)acetic acid research is bright. 2-(1,2,4-thiadiazol-3-yl)acetic acid has a wide range of potential applications in the treatment of various diseases and disorders. Future research should focus on the development of new compounds and formulations that are more stable and have longer half-lives. Additionally, future research should focus on the development of new compounds and formulations that are more effective at targeting specific biochemical pathways. Finally, future research should focus on the development of new compounds and formulations that are more cost-effective and have fewer side effects.

Synthesis Methods

2-(1,2,4-thiadiazol-3-yl)acetic acid can be synthesized through two different methods. The first method involves the reaction of 1,2,4-thiadiazole-3-carboxylic acid with acetic anhydride. The reaction yields 2-(1,2,4-thiadiazol-3-yl)acetic acid in a yield of approximately 80%. The second method involves the reaction of 1,2,4-thiadiazole-3-carboxylic acid with acetyl chloride. This reaction yields 2-(1,2,4-thiadiazol-3-yl)acetic acid in a yield of approximately 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,2,4-thiadiazol-3-yl)acetic acid involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-1,3,4-thiadiazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-amino-1,3,4-thiadiazole in water.", "Step 2: Add chloroacetic acid to the solution and stir.", "Step 3: Add a base (e.g. sodium hydroxide) to the solution to neutralize the mixture.", "Step 4: Heat the mixture to reflux for several hours.", "Step 5: Cool the mixture and acidify with hydrochloric acid.", "Step 6: Filter the precipitated product and wash with water.", "Step 7: Dry the product under vacuum to obtain 2-(1,2,4-thiadiazol-3-yl)acetic acid." ] }

CAS RN

1314934-37-6

Product Name

2-(1,2,4-thiadiazol-3-yl)acetic acid

Molecular Formula

C4H4N2O2S

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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